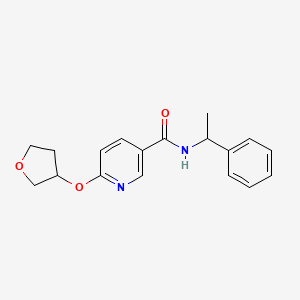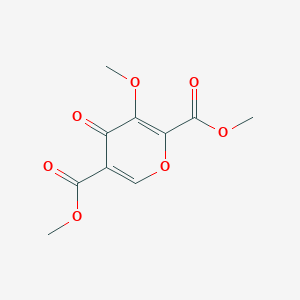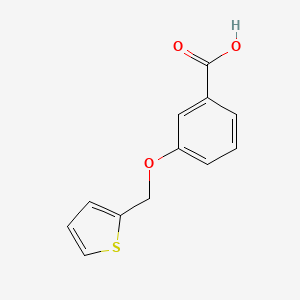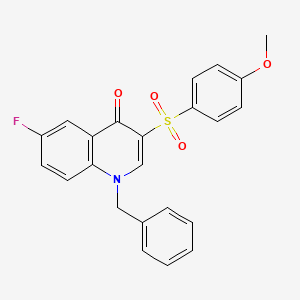![molecular formula C20H20N2O2 B2783762 N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1351619-29-8](/img/structure/B2783762.png)
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C20H20N2O2 and its molecular weight is 320.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Structural Analysis
In recent studies, the synthesis of related cyclopropane-carboxamide derivatives has been optimized to yield high-purity compounds suitable for further research applications. For instance, Zhou et al. (2021) developed a high-yield synthetic method for a similar compound, emphasizing the importance of multi-step nucleophilic substitution reactions and ester hydrolysis in achieving desired structural configurations. This methodological advancement is crucial for generating compounds with potential biological activities (Zhou et al., 2021).
Anticancer and Anticonvulsant Activities
The potential of related carboxamide derivatives in medical applications, particularly in anticancer and anticonvulsant therapies, has been a subject of investigation. Compounds with a similar backbone have been synthesized and evaluated for their biological activities. For example, the synthesis and pharmacological activity evaluation of Schiff’s bases and 2-azetidinones derivatives demonstrate promising antidepressant and nootropic effects, suggesting the CNS activity potential of similar structures (Thomas et al., 2016).
Computational Studies and Molecular Docking
Computational chemistry methods and molecular docking studies have been employed to predict the biological activities of related compounds. Jayarajan et al. (2019) utilized these techniques to investigate the non-linear optical (NLO) properties and molecular docking analyses of carboxamide derivatives, highlighting their potential interactions with biological targets such as the colchicine binding site of tubulin, which may contribute to anticancer activities (Jayarajan et al., 2019).
Antibacterial and Antineoplastic Agents
Research into cyclopropane-carboxamide derivatives has also extended to exploring their efficacy as antibacterial and antineoplastic agents. The synthesis and evaluation of these compounds for their interaction with mammalian topoisomerase II and bacterial DNA gyrase, respectively, shed light on their potential therapeutic uses in treating bacterial infections and cancer (Wentland et al., 1993).
Mecanismo De Acción
Target of Action
The primary target of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-[1,1’-biphenyl]-4-carboxamide is the SARS-CoV-2 main protease (Mpro) . This protease plays a crucial role in mediating viral replication and transcription, making it an attractive target for therapeutic intervention . The compound also cross-reacts with human cathepsin L , a cysteine protease .
Mode of Action
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-[1,1’-biphenyl]-4-carboxamide acts as a covalent α-ketoamide inhibitor of its target proteins . By binding to these enzymes, it inhibits their activity, thereby disrupting the viral life cycle in the case of Mpro .
Biochemical Pathways
Given its targets, it can be inferred that it interferes with theviral replication and transcription pathways of SARS-CoV-2 and potentially impacts the function of human cells through its interaction with cathepsin L .
Result of Action
The molecular and cellular effects of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-[1,1’-biphenyl]-4-carboxamide’s action are likely to include the inhibition of viral replication and transcription in SARS-CoV-2 infected cells due to its inhibition of Mpro .
Propiedades
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-19-12-17(13-22(19)18-10-11-18)21-20(24)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9,17-18H,10-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPDKKSUTXVOGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-(2-(3,5-dichlorophenyl)morpholino)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2783681.png)


![N-benzyl-2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2783686.png)

![(E)-ethyl 5-(3-(thiophen-2-yl)acrylamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2783691.png)




![5,6-dichloro-N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2783697.png)



